PROTAC BTK Degrader-3

Targeted Protein Degradation BTK Degradation B-cell Malignancies

PROTAC BTK Degrader-3 (CAS: 2563861-90-3) is a proteolysis-targeting chimera (PROTAC) designed to recruit Bruton's tyrosine kinase (BTK) to an E3 ubiquitin ligase, triggering its ubiquitination and subsequent proteasomal degradation. It exhibits potent BTK degradation with a DC50 of 10.9 nM in Mino cells, a human B-cell lymphoma line.

Molecular Formula C41H40N10O5
Molecular Weight 752.8 g/mol
Cat. No. B12394868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BTK Degrader-3
Molecular FormulaC41H40N10O5
Molecular Weight752.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)N5CC(C5)N6CCC(CC6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N
InChIInChI=1S/C41H40N10O5/c42-37-35-36(24-6-9-30(10-7-24)56-29-4-2-1-3-5-29)46-51(38(35)44-23-43-37)25-14-16-47(17-15-25)27-19-49(20-27)28-21-48(22-28)26-8-11-31-32(18-26)41(55)50(40(31)54)33-12-13-34(52)45-39(33)53/h1-11,18,23,25,27-28,33H,12-17,19-22H2,(H2,42,43,44)(H,45,52,53)
InChIKeyBORJZCDAUJWRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BTK Degrader-3: A Potent PROTAC for Targeted BTK Degradation in B-Cell Malignancy Research


PROTAC BTK Degrader-3 (CAS: 2563861-90-3) is a proteolysis-targeting chimera (PROTAC) designed to recruit Bruton's tyrosine kinase (BTK) to an E3 ubiquitin ligase, triggering its ubiquitination and subsequent proteasomal degradation [1]. It exhibits potent BTK degradation with a DC50 of 10.9 nM in Mino cells, a human B-cell lymphoma line . This degrader represents a chemical biology tool for investigating BTK-dependent signaling pathways and evaluating the therapeutic hypothesis of BTK depletion in models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) [1].

Why Generic Substitution Fails: The Critical Need for Specific BTK Degrader Selection in Research


Generic substitution of BTK-targeting agents is not scientifically valid for research applications. While BTK inhibitors like ibrutinib block kinase activity, they do not eliminate the BTK protein, which can lead to resistance via kinase-independent scaffolding functions or mutations such as C481S [1]. PROTAC degraders, in contrast, catalytically remove the entire protein. However, not all BTK PROTACs are equivalent: degradation potency, maximal degradation efficacy (Dmax), and selectivity profiles vary dramatically based on linker chemistry, E3 ligase recruitment, and the specific BTK-binding warhead [2]. Therefore, using a characterized degrader like PROTAC BTK Degrader-3 with defined quantitative metrics is essential for reproducible and interpretable results, especially when comparing to inhibitor treatments or alternative degraders.

Quantitative Evidence Guide: PROTAC BTK Degrader-3 Performance Metrics for Scientific Selection


Comparative Degradation Potency: DC50 Value in Mino B-Cell Lymphoma Cells

PROTAC BTK Degrader-3 exhibits a DC50 of 10.9 nM for BTK degradation in Mino cells . This potency is comparable to the clinically relevant BTK degrader MT-802, which has a reported DC50 of 14.6 nM for wild-type BTK degradation in the same cell line . This positions PROTAC BTK Degrader-3 within the same potency tier as established reference degraders used in chronic lymphocytic leukemia research.

Targeted Protein Degradation BTK Degradation B-cell Malignancies

Distinct Structural Architecture: A Differentiated Chemical Scaffold

The molecular structure of PROTAC BTK Degrader-3 (C41H40N10O5, MW: 752.82 g/mol) represents a unique chemical space among reported BTK PROTACs. In contrast to ibrutinib-based degraders like MT-802 and P13I, which use the same reversible inhibitor warhead, PROTAC BTK Degrader-3 is a distinct chemotype [1]. Its scaffold is distinct from cereblon-based degrader PTD10 (MW ~950 g/mol) [2]. This structural divergence implies potential differences in physicochemical properties and target engagement kinetics.

PROTAC Design Chemical Biology Medicinal Chemistry

Baseline Selectivity Profile: CRBN-Dependent Mechanism of Action

PROTAC BTK Degrader-3 operates via a cereblon (CRBN)-dependent mechanism, recruiting the CRBN E3 ubiquitin ligase to ubiquitinate BTK for proteasomal degradation . This mechanism is shared by many, but not all, BTK PROTACs (e.g., MT-802, PTD10). However, the degrader's specific selectivity profile against other CRBN neo-substrates (e.g., IKZF1/3, GSPT1) has not been publicly reported, which is a key differentiator for more advanced degraders like PTD10 that show minimal neo-substrate degradation [1].

PROTAC Mechanism E3 Ligase Target Selectivity

High-Impact Research Applications: Where PROTAC BTK Degrader-3 Provides a Definitive Advantage


Validating BTK as a Degradation Target in B-Cell Malignancy Models

Use PROTAC BTK Degrader-3 as a pharmacological tool to induce BTK protein depletion and compare the resulting cellular phenotypes (e.g., apoptosis, proliferation arrest) to those obtained with clinically used BTK inhibitors like ibrutinib or acalabrutinib. Its defined DC50 of 10.9 nM in Mino cells provides a quantitative benchmark for establishing dose-response relationships in these comparative studies, allowing researchers to dissect scaffolding-dependent versus kinase activity-dependent BTK functions.

Investigating Mechanisms of Resistance to BTK Inhibition

Deploy PROTAC BTK Degrader-3 in ibrutinib-resistant cell lines harboring the BTK C481S mutation to determine if protein degradation can overcome resistance mechanisms that limit inhibitor efficacy. The fundamental mechanistic distinction of PROTAC-mediated degradation versus catalytic inhibition makes this compound an ideal probe for testing the hypothesis that complete protein removal circumvents kinase-independent survival signals, a critical step in understanding the therapeutic potential of degraders in resistant disease settings.

Serving as a Baseline Comparator in BTK PROTAC Discovery Programs

In medicinal chemistry campaigns focused on developing novel BTK degraders, PROTAC BTK Degrader-3 can serve as a reference compound for benchmarking degradation potency (DC50), maximal degradation (Dmax), and selectivity. Its distinct chemical scaffold and established potency in a standard cell line provide a useful comparator for assessing the performance of newly synthesized analogs, helping to identify compounds with superior degradation profiles or improved physicochemical properties.

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